6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
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Overview
Description
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine is a heterocyclic compound with the molecular formula C6H7N5O and a molecular weight of 165.153 g/mol . This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . This method is eco-friendly and results in high yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, potentially leading to the formation of reactive intermediates.
Reduction: Reduction reactions can alter the triazole ring, affecting the compound’s biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of iminoquinones, while substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound’s ability to modulate GABA_A receptors makes it a candidate for studying neurological disorders.
Material Science: Its incorporation into polymers for use in solar cells highlights its versatility in material science.
Mechanism of Action
The mechanism of action of 6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of CDK2, inhibiting its activity and thereby affecting cell cycle progression . Additionally, its modulation of GABA_A receptors involves binding to allosteric sites, influencing neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with applications in cancer treatment.
Uniqueness
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine is unique due to its specific structural features and the presence of a methoxy group, which can influence its reactivity and biological activity. Its ability to act as a kinase inhibitor and modulate GABA_A receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-2-4-8-6(7)10-11(4)9-5/h2-3H,1H3,(H2,7,10) |
InChI Key |
ZVDCWHRSADMKJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NC(=N2)N)C=C1 |
Origin of Product |
United States |
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